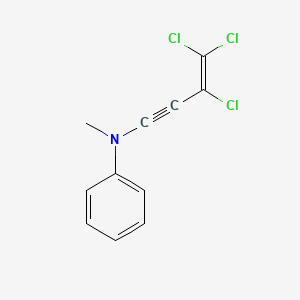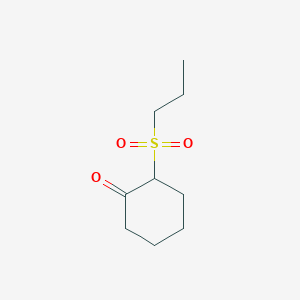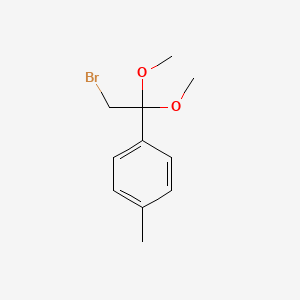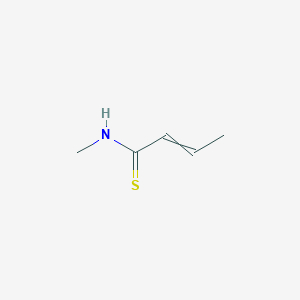![molecular formula C16H13ClO2Te B14407422 3-[(3-Methoxyphenyl)tellanyl]-3-phenylprop-2-enoyl chloride CAS No. 84144-07-0](/img/structure/B14407422.png)
3-[(3-Methoxyphenyl)tellanyl]-3-phenylprop-2-enoyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(3-Methoxyphenyl)tellanyl]-3-phenylprop-2-enoyl chloride is an organotellurium compound
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-Methoxyphenyl)tellanyl]-3-phenylprop-2-enoyl chloride typically involves the reaction of 3-methoxyphenyl tellurium compounds with appropriate acyl chlorides under controlled conditions. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation and degradation of the tellurium compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the synthesis in a laboratory setting can be scaled up with appropriate safety measures and equipment.
化学反应分析
Types of Reactions
3-[(3-Methoxyphenyl)tellanyl]-3-phenylprop-2-enoyl chloride can undergo various types of chemical reactions, including:
Oxidation: The tellurium center can be oxidized to higher oxidation states.
Reduction: Reduction reactions can convert the tellurium center to lower oxidation states.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chloride group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with the chloride group under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tellurium oxides, while substitution reactions can produce a variety of organotellurium derivatives.
科学研究应用
3-[(3-Methoxyphenyl)tellanyl]-3-phenylprop-2-enoyl chloride has several scientific research applications:
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Limited industrial applications, primarily in specialized chemical synthesis and research.
作用机制
The mechanism of action of 3-[(3-Methoxyphenyl)tellanyl]-3-phenylprop-2-enoyl chloride involves its interaction with molecular targets through its tellurium center. The tellurium atom can form bonds with various biological molecules, potentially disrupting their normal function. This interaction can lead to the inhibition of enzymes or the generation of reactive oxygen species, contributing to its biological activity.
相似化合物的比较
Similar Compounds
3-Methoxyphenylacetyl chloride: Similar in structure but lacks the tellurium atom.
Phenylprop-2-enoyl chloride: Similar backbone structure but without the methoxyphenyl and tellurium groups.
Uniqueness
The presence of the tellurium atom in 3-[(3-Methoxyphenyl)tellanyl]-3-phenylprop-2-enoyl chloride imparts unique chemical properties, such as higher reactivity and potential biological activity, distinguishing it from similar compounds.
属性
CAS 编号 |
84144-07-0 |
|---|---|
分子式 |
C16H13ClO2Te |
分子量 |
400.3 g/mol |
IUPAC 名称 |
3-(3-methoxyphenyl)tellanyl-3-phenylprop-2-enoyl chloride |
InChI |
InChI=1S/C16H13ClO2Te/c1-19-13-8-5-9-14(10-13)20-15(11-16(17)18)12-6-3-2-4-7-12/h2-11H,1H3 |
InChI 键 |
FMIAJMZYEMJSDT-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=CC=C1)[Te]C(=CC(=O)Cl)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



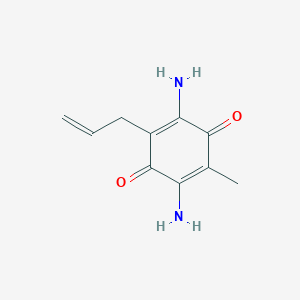
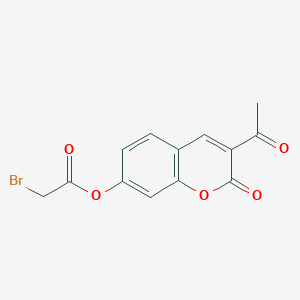

![2-[(2-Chlorophenyl)methyl]-4,4-dimethyl-5-phenoxy-1,2-oxazolidin-3-one](/img/structure/B14407351.png)
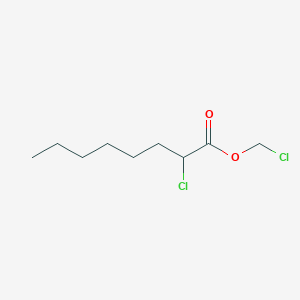
![4-[(E)-anilinodiazenyl]-1H-imidazole-5-carboxamide](/img/structure/B14407364.png)


